molecular formula C13H18N2 B2598249 5,6-Dimethyl-1-(2-methylpropyl)benzimidazole CAS No. 694486-49-2

5,6-Dimethyl-1-(2-methylpropyl)benzimidazole

Cat. No.: B2598249
CAS No.: 694486-49-2
M. Wt: 202.301
InChI Key: AWAHGNMRURYVPD-UHFFFAOYSA-N
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Description

5,6-Dimethylbenzimidazole is a natural benzimidazole derivative. It is a component of vitamin B12 where it serves as a ligand for the cobalt atom . It is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase .


Synthesis Analysis

5,6-Dimethylbenzimidazole is produced by the condensation of o-phenylenediamine with formic acid . The reaction is accelerated by orders of magnitude in comparison to the bulk .


Molecular Structure Analysis

The IUPAC name for 5,6-Dimethylbenzimidazole is 1H-Benzimidazole, 5,6-dimethyl-. It consists of a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms .


Chemical Reactions Analysis

The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .


Physical and Chemical Properties Analysis

5,6-Dimethylbenzimidazole typically presents itself as a white to off-white crystalline solid . The compound has a molecular weight of approximately 146.19 g/mol .

Scientific Research Applications

Medicinal Chemistry and Antimicrobial Applications

Benzimidazole derivatives, including 5,6-Dimethyl-1-(2-methylpropyl)benzimidazole, have been identified for their significant potential in medicinal chemistry due to their structural similarity to naturally occurring vitamin B12 components. These compounds have been studied for their antihelminthic, antacid, antibacterial properties, and their ability to interact with DNA and influence DNA-associated processes (Bhattacharya & Chaudhuri, 2008). Moreover, novel benzimidazolopeptides have demonstrated moderate to good anthelmintic activity against various species and substantial antimicrobial efficacy against pathogenic strains, showcasing the versatility of benzimidazole-based compounds in microbial resistance management (Dahiya & Pathak, 2007).

Antiviral and Antiprotozoal Potential

Research has also illuminated the potential of benzimidazole derivatives in antiviral applications. A study on the inhibition of influenza virus multiplication by N-glycosides of benzimidazoles highlighted the comparative efficacy of these compounds, although 5,6-dimethyl-1-alpha;-D-ribofuranosylbenzimidazole did not exhibit inhibitory effects at the concentrations tested (Tamm et al., 1954). Furthermore, chloro-, bromo-, and methyl- analogues of 1H-benzimidazole have shown higher efficacy than traditional antiprotozoal agents against Acanthamoeba castellanii, indicating their promise in combating protozoal infections (Kopanska et al., 2004).

Anticancer Research

The exploration of benzimidazole derivatives extends into anticancer research, where various compounds have been synthesized and evaluated for their cytotoxic potential against cancer cell lines. Among these, certain derivatives have shown significant cytotoxic activity, comparable to established anticancer agents, underscoring the therapeutic potential of benzimidazole derivatives in oncology (Gellis et al., 2008).

Mechanism of Action

Target of Action

The primary target of 5,6-Dimethyl-1-(2-methylpropyl)benzimidazole is the cobalt atom in Vitamin B12 . This compound serves as a ligand for the cobalt atom, playing a crucial role in the function of Vitamin B12 .

Mode of Action

This compound interacts with its target, the cobalt atom, by forming a complex. This interaction results in the stabilization of the cobalt atom within Vitamin B12, enabling it to participate in various biochemical reactions .

Biochemical Pathways

This compound is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase . This pathway is essential for the production of Vitamin B12, which plays a vital role in the normal functioning of the brain and nervous system, and the formation of red blood cells .

Pharmacokinetics

Vitamin B12 is well-absorbed in the stomach and intestines, widely distributed throughout the body, metabolized in the liver, and excreted in the bile .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen through its role in Vitamin B12. As a component of Vitamin B12, it contributes to DNA synthesis, fatty acid metabolism, and energy production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the stomach can affect the absorption of Vitamin B12, and thus the bioavailability of this compound . Furthermore, certain genetic factors can affect the metabolism of Vitamin B12, potentially influencing the action of this compound .

Safety and Hazards

The compound has been labeled with the signal word “Warning” and hazard statements H302, H315, H319, H335, H412 .

Future Directions

Benzimidazole derivatives, including 5,6-Dimethylbenzimidazole, are known to occur in natural products and pharmaceuticals. They often exhibit diverse biological activities, making them intriguing subjects for further study . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

Properties

IUPAC Name

5,6-dimethyl-1-(2-methylpropyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-9(2)7-15-8-14-12-5-10(3)11(4)6-13(12)15/h5-6,8-9H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAHGNMRURYVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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